molecular formula C28H26N2O2 B11489827 (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-phenoxyphenyl)methanone

(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-phenoxyphenyl)methanone

Cat. No.: B11489827
M. Wt: 422.5 g/mol
InChI Key: SBCOQKZYSZWQKU-UHFFFAOYSA-N
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Description

(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-phenoxyphenyl)methanone: is a complex organic compound with a unique structure that combines a pyrazino-carbazole core with a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-phenoxyphenyl)methanone typically involves multi-step organic synthesis. The key steps include the formation of the pyrazino-carbazole core, followed by the introduction of the phenoxyphenyl group. Common reagents used in these reactions include organometallic reagents, catalysts, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-phenoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-phenoxyphenyl)methanone may be studied for its potential biological activity. This could include its interaction with various biological targets, such as enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. This might involve screening for activity against various diseases, such as cancer or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. This could include polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-phenoxyphenyl)methanone involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in their activity. The pathways involved might include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-phenoxyphenyl)methanone include other pyrazino-carbazole derivatives and phenoxyphenyl compounds. These compounds share structural similarities but may differ in their specific functional groups or overall structure.

Uniqueness

The uniqueness of this compound lies in its combination of a pyrazino-carbazole core with a phenoxyphenyl group. This unique structure may confer specific properties or activities that are not found in other similar compounds.

Properties

Molecular Formula

C28H26N2O2

Molecular Weight

422.5 g/mol

IUPAC Name

(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-(2-phenoxyphenyl)methanone

InChI

InChI=1S/C28H26N2O2/c1-19-14-15-24-23(18-19)21-11-7-12-25-27(21)29(24)16-17-30(25)28(31)22-10-5-6-13-26(22)32-20-8-3-2-4-9-20/h2-6,8-10,13-15,18,25H,7,11-12,16-17H2,1H3

InChI Key

SBCOQKZYSZWQKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)C5=CC=CC=C5OC6=CC=CC=C6

Origin of Product

United States

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